molecular formula C14H13ClN4O2S B6443742 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549046-64-0

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443742
CAS No.: 2549046-64-0
M. Wt: 336.8 g/mol
InChI Key: XCPCQYBIUHYWIZ-UHFFFAOYSA-N
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Description

8-(4-Chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3-benzothiazole moiety substituted with a chlorine atom at position 2. The spiro[4.5]decane core, fused with triazaspiro rings, confers structural rigidity, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-8-2-1-3-9-10(8)16-13(22-9)19-6-4-14(5-7-19)11(20)17-12(21)18-14/h1-3H,4-7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCQYBIUHYWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the spirocyclic structure. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chloro-1,3-benzothiazole.

    Spirocyclization: The benzothiazole derivative is then reacted with a suitable spirocyclic precursor, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals, materials, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring and spirocyclic structure could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is shared among several derivatives, but substituents on the spiro nitrogen (position 8) and other positions dictate pharmacological profiles:

Compound Name Substituent at Position 8 Key Structural Features Biological Target/Activity
Target Compound 4-Chloro-1,3-benzothiazol-2-yl Chlorine enhances lipophilicity PHD2 inhibition, 5-HT2A/2C antagonism*
8-Benzyl derivative (CAS 28936-94-9) Benzyl Aromatic bulk improves receptor binding Myelostimulation, CNS modulation
RS102221 5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl) Polar sulfonamide enhances solubility Selective 5-HT2C antagonism
Compound 84 (Supporting Info, 2022) 5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine Halogens and methoxy groups increase potency Kinase modulation
8-(2H-1,3-Benzodioxole-5-carbonyl) derivative Benzodioxole-carbonyl Electron-withdrawing groups enhance stability Unknown, likely CNS targets

Notes:

  • The target compound’s 4-chloro-1,3-benzothiazole group likely enhances membrane permeability compared to benzyl or methoxybenzyl analogs .
  • RS102221 ’s sulfonamide group improves aqueous solubility, a property the target compound may lack due to its hydrophobic chlorine substituent .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Benzyl Derivative RS102221
Molecular Weight ~420 g/mol* 284.3 g/mol 460.4 g/mol
LogP (Predicted) 3.5–4.0 (highly lipophilic) 2.8 2.1 (due to polar groups)
Solubility Low (DMSO required) Moderate (aqueous/organic) High (sulfonamide enhances)
Metabolic Stability Likely low (chlorine slows oxidation) Moderate (benzyl cleavage) High (stable sulfonamide)

* Estimated based on analogs in –14.

Biological Activity

The compound 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework combined with a benzothiazole moiety. The presence of the 4-chloro substituent on the benzothiazole enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₄O₂S
Molecular Weight320.79 g/mol
IUPAC NameThis compound
CAS NumberTo be determined

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been observed to:

  • Inhibit Enzymatic Activity: The compound may inhibit specific enzymes related to cell proliferation and survival pathways.
  • Modulate Signaling Pathways: It can affect key signaling pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition: Research indicates that compounds similar to this compound significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound may exhibit:

  • Bactericidal Effects: Preliminary data suggest that it could be effective against specific bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function.

Study 1: Anticancer Evaluation

In a study focusing on benzothiazole derivatives, a compound structurally related to this compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in A431 and A549 cells. The study further revealed that these effects were mediated through the downregulation of pro-inflammatory cytokines IL-6 and TNF-α .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against pathogenic microorganisms. The results indicated that compounds with similar structural features exhibited notable activity against Staphylococcus aureus and Escherichia coli .

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